Ethyl 3-cyanobenzoate
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Overview
Description
Ethyl 3-cyanobenzoate is an organic compound with the molecular formula C10H9NO2. It is a white to off-white solid at room temperature and is known for its applications in various chemical syntheses and industrial processes. The compound is characterized by the presence of an ethyl ester group and a cyano group attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 3-cyanobenzoate can be synthesized through several methods. One common method involves the esterification of 3-cyanobenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound often involves the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may include steps such as purification through distillation or recrystallization to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-cyanobenzoate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield 3-cyanobenzoic acid and ethanol.
Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.
Substitution: The cyano group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Hydrolysis: Typically performed in the presence of a strong acid or base, such as hydrochloric acid or sodium hydroxide, under reflux conditions.
Reduction: Carried out using reducing agents like lithium aluminum hydride in anhydrous ether.
Substitution: Involves nucleophiles such as amines or alcohols under appropriate conditions.
Major Products:
Hydrolysis: 3-cyanobenzoic acid and ethanol.
Reduction: 3-aminobenzoic acid derivatives.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-cyanobenzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: Investigated for its potential use in the development of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 3-cyanobenzoate largely depends on the specific chemical reactions it undergoes. For instance, during hydrolysis, the ester bond is cleaved by the nucleophilic attack of water, leading to the formation of 3-cyanobenzoic acid. In reduction reactions, the cyano group is converted to an amine group through the transfer of electrons from the reducing agent.
Comparison with Similar Compounds
Ethyl 3-cyanobenzoate can be compared with similar compounds such as mthis compound and ethyl 4-cyanobenzoate:
Mthis compound: Similar in structure but contains a methyl ester group instead of an ethyl ester group. It has slightly different physical properties and reactivity.
Ethyl 4-cyanobenzoate: The cyano group is positioned at the para position relative to the ester group, leading to different chemical behavior and applications.
This compound is unique due to the specific positioning of its functional groups, which influences its reactivity and suitability for various applications.
Properties
IUPAC Name |
ethyl 3-cyanobenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-2-13-10(12)9-5-3-4-8(6-9)7-11/h3-6H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKXMKMLGUYSGNS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=C1)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901347470 |
Source
|
Record name | Ethyl 3-cyanobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901347470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2463-16-3 |
Source
|
Record name | Ethyl 3-cyanobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901347470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 3-cyanobenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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